molecular formula C12H7Cl3O B12673471 2,2',6-Trichlorodiphenyl ether CAS No. 727738-44-5

2,2',6-Trichlorodiphenyl ether

Cat. No.: B12673471
CAS No.: 727738-44-5
M. Wt: 273.5 g/mol
InChI Key: CQVFBUDIKATBSM-UHFFFAOYSA-N
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Description

2,2’,6-Trichlorodiphenyl ether is a member of the polychlorinated diphenyl ethers (PCDEs) family. These compounds are structurally similar to polychlorinated biphenyls (PCBs) and are known for their potential toxic effects. The molecular formula of 2,2’,6-Trichlorodiphenyl ether is C12H7Cl3O .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,2’,6-Trichlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production of ethers often involves the acid-catalyzed dehydration of alcohols. For example, diethyl ether is produced by heating ethanol with sulfuric acid. this method is limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .

Chemical Reactions Analysis

Types of Reactions: 2,2’,6-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:

    Oxidation: Ethers can be oxidized to form peroxides.

    Reduction: Reduction reactions are less common for ethers.

    Substitution: Ethers can undergo substitution reactions, particularly in the presence of strong acids.

Common Reagents and Conditions:

    Acidic Cleavage: Ethers are commonly cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

Major Products:

Scientific Research Applications

2,2’,6-Trichlorodiphenyl ether has several applications in scientific research:

    Chemistry: It is used as a model compound for studying the behavior of PCDEs and their environmental impact.

    Biology: Research on its toxicological effects helps understand the impact of PCDEs on biological systems.

    Medicine: Studies on its potential effects on human health, particularly its role as an endocrine disruptor.

    Industry: Used in the production of flame retardants and other industrial chemicals

Comparison with Similar Compounds

  • 2,2’,4-Trichlorodiphenyl ether
  • 2,2’,5-Trichlorodiphenyl ether
  • 2,3,4-Trichlorodiphenyl ether

Comparison: 2,2’,6-Trichlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other trichlorodiphenyl ethers, it may exhibit different environmental persistence and biological effects .

Properties

CAS No.

727738-44-5

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

1,3-dichloro-2-(2-chlorophenoxy)benzene

InChI

InChI=1S/C12H7Cl3O/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H

InChI Key

CQVFBUDIKATBSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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